molecular formula C6H7FN2O B14915411 (4-Amino-2-fluoropyridin-3-yl)methanol

(4-Amino-2-fluoropyridin-3-yl)methanol

Cat. No.: B14915411
M. Wt: 142.13 g/mol
InChI Key: RFUFQNMOUSCMJC-UHFFFAOYSA-N
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Description

(4-Amino-2-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is valued for its multifunctional structure, featuring a reactive primary alcohol, an amino group, and a fluorine atom on a pyridine ring, which allows for further chemical modifications and incorporation into more complex molecules . As a side chain-fluorinated amino acid precursor, it can be used in the synthesis of peptide analogs . Introducing fluorine into amino acid side chains is a powerful strategy in drug development to enhance the metabolic stability, membrane permeability, and binding affinity of peptide-based therapeutics . The presence of the fluorine atom also makes this compound a potential candidate for use in 19F NMR spectroscopy, a valuable technique for studying protein-ligand interactions and biological processes . This compound is air-sensitive and should be stored under an inert atmosphere such as Argon . Handling should be conducted in a well-ventilated fume hood, and personal protective equipment should always be worn. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-2-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

RFUFQNMOUSCMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)CO)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Amino-2-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, while the amino group can form hydrogen bonds, stabilizing the interaction. This compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Analogues:

(2-Aminopyridin-4-yl)methanol (Catalog ID: 28 ): Substituents: Amino group at 2-position, hydroxylmethyl at 4-position. Comparison: The positional isomerism alters electronic distribution. Fluorine in (4-Amino-2-fluoropyridin-3-yl)methanol increases ring electronegativity, enhancing stability and directing reactivity toward electrophilic substitution at the 5-position.

2-Chloro-5-(4-substituted phenyl)pyridin-3-yl derivatives :

  • Substituents: Chlorine at 2-position, aryl groups at 5-position.
  • Comparison: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance compared to chlorine, favoring tighter binding in biological targets (e.g., enzyme active sites).

Table 1: Structural and Electronic Comparison

Compound Substituents (Position) Key Properties
This compound -F (2), -NH₂ (4), -CH₂OH (3) High polarity, moderate logP (~0.5)*
(2-Aminopyridin-4-yl)methanol -NH₂ (2), -CH₂OH (4) Lower electronegativity, higher solubility
2-Chloro-5-aryl-pyridin-3-yl -Cl (2), aryl (5) Higher lipophilicity (logP ~1.8)*

*Estimated based on substituent contributions .

Physicochemical Properties

  • Boiling Point/Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues. Methanol’s boiling point (64.7°C ) serves as a reference, but the pyridine ring increases the compound’s boiling point (>200°C, extrapolated).
  • Hydrogen Bonding : The -NH₂ and -CH₂OH groups enable strong intermolecular hydrogen bonds, distinguishing it from halogenated analogues (e.g., 2-chloro derivatives), which rely on weaker van der Waals interactions .

Biological Activity

Introduction

(4-Amino-2-fluoropyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group and a fluorine atom, which contribute to its pharmacological properties. Its potential applications include neurological disorders, where it acts primarily as a potassium channel blocker.

The molecular formula of this compound is C7_7H8_8FN3_3O, with a molecular weight of approximately 140.14 g/mol. The structure includes:

  • Amino group : Contributes to nucleophilic reactivity.
  • Fluorine atom : Enhances stability and may influence biological activity.
  • Hydroxymethyl group : Allows for further chemical modifications.

Research indicates that this compound functions as a potassium channel blocker. This action is particularly significant in the context of demyelinating diseases such as multiple sclerosis, where the exposure of potassium channels leads to aberrant ion flow and impaired neuronal conduction. By blocking these channels, the compound aids in restoring axonal conduction and improving neurological function .

Table 1: Summary of Biological Activities

Activity TypeDescription
Potassium Channel Blocker Reduces leakage of K+^+ ions in demyelinated axons, enhancing conduction .
Potential Therapeutic Uses Targeting neurological disorders like multiple sclerosis and spinal cord injuries.
Antibacterial/Fungal Properties Similar compounds have shown activity against various pathogens.

Neurological Applications

A pivotal study demonstrated that this compound could effectively restore conduction in demyelinated axons. In animal models simulating multiple sclerosis, this compound significantly improved motor function and reduced symptoms associated with demyelination .

Structural Activity Relationship (SAR)

Comparative studies with structurally similar compounds have been conducted to elucidate the unique features that confer biological activity. For instance, compounds such as 3-Fluoro-2-methylpyridin-4-amine and 3-Fluoro-5-methylpyridin-4-amine exhibit similar potassium channel blocking properties but differ in their efficacy and safety profiles.

Table 2: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Score
3-Fluoro-2-methylpyridin-4-amine15931-21-20.82
3-Fluoro-5-methylpyridin-4-amine13958-85-50.82
(4-Amino-pyridin-3-yl)-methanol10796739Unique

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate bioavailability, with a clear correlation between its chemical structure and metabolic stability. The compound exhibits a half-life suitable for therapeutic applications, making it a viable candidate for further development in treating neurological conditions .

Table 3: Pharmacokinetic Data

ParameterValue
Bioavailability Moderate (21%)
Half-life Variable depending on dosage
Clearance Rate Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Amino-2-fluoropyridin-3-yl)methanol, and how can purity be ensured?

  • Methodology : A two-step approach is commonly employed:

Fluorination : React a pre-functionalized pyridine precursor (e.g., 2-chloro-4-aminopyridin-3-yl-methanol) with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours to introduce the fluorine substituent .

Reduction : Use lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce any ester or carbonyl intermediates to the methanol derivative.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • ¹H NMR : The fluorine atom induces deshielding of adjacent protons. For example, the pyridine C-H protons adjacent to fluorine appear as doublets (J = 8–10 Hz) at δ 7.8–8.2 ppm. The amino group (-NH₂) shows broad peaks at δ 5.5–6.0 ppm .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .
  • IR : Stretching vibrations for -OH (3300–3500 cm⁻¹) and -NH₂ (1600–1650 cm⁻¹) are key identifiers .

Q. What are the critical parameters for characterizing crystallinity and stability?

  • X-ray Crystallography : Use SHELXL for refinement. Key metrics include R-factor (<0.05) and hydrogen-bonding networks (e.g., O-H···N interactions between methanol and pyridine groups) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~224–228°C (dec.), consistent with fluorinated pyridines .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Docking Studies : Employ AutoDock Vina to simulate binding to enzymes like kinases. Fluorine’s electronegativity enhances hydrogen-bond interactions with catalytic residues (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions between experimental and theoretical data (e.g., bond lengths in XRD vs. DFT)?

  • Root Cause : Discrepancies often arise from dynamic effects (e.g., crystal packing forces in XRD) or basis-set limitations in DFT.
  • Resolution :

  • Perform variable-temperature XRD to assess thermal motion .
  • Compare multiple DFT functionals (B3LYP vs. M06-2X) with dispersion corrections .

Q. What strategies mitigate side reactions during fluorination of pyridine precursors?

  • Optimization :

  • Use anhydrous DMSO to minimize hydrolysis.
  • Add crown ethers (18-crown-6) to enhance fluoride ion reactivity .
    • Byproduct Analysis : LC-MS identifies common byproducts like dehalogenated or over-fluorinated species. Adjust reaction time/temperature to suppress them .

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